Pidotimod Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pidotimod Impurity A is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug. Pidotimod is known for its ability to modulate the immune system, making it useful in treating respiratory tract infections and other immune-related conditions. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the final pharmaceutical product .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity A typically involves the use of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. The synthesis process includes dissociation and condensation reactions to obtain Pidotimod ethyl ester, which is then hydrolyzed to produce Pidotimod. During this process, impurities such as this compound are formed .
Industrial Production Methods: Industrial production of Pidotimod and its impurities involves high-pressure liquid chromatography to analyze and control the quality of the product. The process is designed to be efficient, with a reasonable reaction time, low energy consumption, and easy recovery of reaction solvents .
Análisis De Reacciones Químicas
Types of Reactions: Pidotimod Impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Pidotimod Impurity A, like other impurities, is studied to understand its impact on the safety and efficacy of the parent drug. Research applications include:
Chemistry: Studying the impurity’s structure and reactivity to improve synthesis methods.
Biology: Investigating its biological activity and potential effects on the immune system.
Medicine: Ensuring the impurity does not adversely affect the therapeutic efficacy of Pidotimod.
Industry: Developing methods to minimize impurity formation during industrial production
Mecanismo De Acción
The mechanism of action of Pidotimod Impurity A is not as well-studied as that of Pidotimod. it is believed to interact with similar molecular targets and pathways. Pidotimod itself modulates the immune system by inducing dendritic cell maturation, upregulating the expression of HLA-DR and co-stimulatory molecules, and stimulating the release of pro-inflammatory molecules. These actions drive T-cell proliferation and differentiation towards a Th1 phenotype, enhancing natural killer cell functions and promoting phagocytosis .
Comparación Con Compuestos Similares
Pidotimod: The parent compound, known for its immunostimulatory properties.
L-thioproline ethyl ester hydrochloride: A starting material in the synthesis of Pidotimod.
L-pyroglutamic acid: Another starting material in the synthesis of Pidotimod.
Uniqueness: Pidotimod Impurity A is unique in its formation during the synthesis of Pidotimod. Its study is essential for ensuring the purity and safety of the final pharmaceutical product. Unlike the parent compound, the impurity may have different biological activities and safety profiles, making its analysis crucial in pharmaceutical development .
Propiedades
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYQWADOFKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.